molecular formula C12H15NO2 B11768637 3-(6-tert-Butyl-3-pyridinyl)acrylic acid

3-(6-tert-Butyl-3-pyridinyl)acrylic acid

Cat. No.: B11768637
M. Wt: 205.25 g/mol
InChI Key: PSVWSZRSVYEQHH-FNORWQNLSA-N
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Description

3-(6-tert-Butyl-3-pyridinyl)acrylic acid is a pyridine-derived acrylic acid compound characterized by a tert-butyl substituent at the 6-position of the pyridine ring and an acrylic acid moiety at the 3-position. This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to the bulky tert-butyl group) and reactivity from the conjugated double bond in the acrylic acid chain.

For instance, derivatives like 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b) highlight the role of tert-butyl groups in modulating peptide-based drug candidates .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(E)-3-(6-tert-butylpyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H15NO2/c1-12(2,3)10-6-4-9(8-13-10)5-7-11(14)15/h4-8H,1-3H3,(H,14,15)/b7-5+

InChI Key

PSVWSZRSVYEQHH-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)C1=NC=C(C=C1)/C=C/C(=O)O

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst loading, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-(tert-Butyl)pyridin-3-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyridine Position) Molecular Formula Key Properties/Applications Reference
3-(6-tert-Butyl-3-pyridinyl)acrylic acid 6-tert-Butyl, 3-acrylic acid C₁₂H₁₅NO₂ High lipophilicity, potential pharmaceutical intermediate
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate 2-amino, 4-methoxy, 3-acrylate C₁₀H₁₂N₂O₃ Catalog-listed (price: $400/g); antimicrobial applications
(E)-3-(6-Aminopyridin-3-yl)acrylic acid 6-amino, 3-acrylic acid C₈H₈N₂O₂ Similarity score: 0.88; used in synthesis of bioactive molecules
3-(6-Bromopyridin-3-yl)acrylic acid 6-bromo, 3-acrylic acid C₈H₆BrNO₂ Pharmaceutical intermediate; purity ≥99%
3-(3-Pyridyl)acrylic acid 3-acrylic acid C₈H₇NO₂ Synthesized via Perkin reaction; reference compound

Key Observations :

  • Synthesis : Analogs like 3-(3-Pyridyl)acrylic acid are synthesized via Perkin or Wittig reactions, suggesting similar routes for the target compound . The tert-butyl group may require specialized protecting strategies during synthesis .
Antimicrobial Activity

Several acrylic acid derivatives exhibit antimicrobial properties, influenced by substituents:

  • 3-(4-Sulfamoylphenylcarbamoyl)acrylic acid derivatives (e.g., compounds 9, 13–15) show MIC values comparable to fluconazole against C. albicans and superior activity against B. subtilis .
  • Amino-substituted analogs (e.g., (E)-3-(6-Aminopyridin-3-yl)acrylic acid) demonstrate moderate activity against S. aureus but require structural optimization for improved efficacy .

The tert-butyl group in the target compound could reduce metabolic degradation, extending its biological half-life compared to smaller substituents like methoxy or amino groups .

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